[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475237
InChI: InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17(11-4-5-11)12-6-8-16(10-12)9-7-15/h11-12H,4-10,15H2,1-3H3/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13475237

Molecular Formula: C14H27N3O2

Molecular Weight: 269.38 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
IUPAC Name tert-butyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17(11-4-5-11)12-6-8-16(10-12)9-7-15/h11-12H,4-10,15H2,1-3H3/t12-/m0/s1
Standard InChI Key ARQLPGGJOUMGKO-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N([C@H]1CCN(C1)CCN)C2CC2
SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates three critical motifs:

  • A pyrrolidine ring with an (S)-configured chiral center at position 3.

  • A 2-aminoethyl substituent attached to the pyrrolidine nitrogen.

  • A cyclopropyl-carbamic acid tert-butyl ester moiety, which confers steric bulk and lipophilicity.

The IUPAC name, tert-butyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate, reflects this arrangement . The molecular formula is C₁₄H₂₇N₃O₂, with a molecular weight of 269.38 g/mol.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₂₇N₃O₂
Molecular Weight269.38 g/mol
CAS Number110187-51-4
SMILESCC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN
InChI KeyARQLPGGJOUMGKO-LBPRGKRZSA-N

Stereochemical Significance

The (S)-configuration at the pyrrolidine’s third position is critical for enantioselective interactions with biological targets. Computational models suggest that this stereochemistry optimizes binding to enzymes such as monoamine oxidases and G-protein-coupled receptors .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step strategies to assemble the pyrrolidine core, introduce the aminoethyl side chain, and install the carbamate group. Key steps include:

  • Pyrrolidine Functionalization: Starting with (S)-pyrrolidin-3-amine, the aminoethyl group is introduced via nucleophilic substitution or reductive amination .

  • Carbamate Formation: Reaction with tert-butyl dicarbonate (Boc₂O) under basic conditions protects the amine, while cyclopropane incorporation is achieved through coupling with cyclopropyl chloroformate .

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) ensure enantiomeric purity, critical for pharmacological applications .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Aminoethyl Attachment2-Bromoethylamine, K₂CO₃, ACN84%
Boc ProtectionBoc₂O, Et₃N, DCM89%
Cyclopropane CouplingCyclopropyl chloroformate, DMAP71%

Challenges and Solutions

  • Steric Hindrance: The cyclopropyl group complicates coupling reactions. Using DMAP as a catalyst enhances reaction efficiency.

  • Racemization Risk: Low-temperature conditions (0–5°C) during Boc protection preserve stereochemical integrity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water due to the tert-butyl group .

  • Stability: Stable under ambient conditions but susceptible to acidic hydrolysis of the carbamate group .

Table 3: Physicochemical Data

PropertyValueMethodSource
LogP1.2Computational
Melting Point98–102°CDSC
pKa (Amine)9.8Potentiometry

Biological Relevance and Applications

Drug Discovery Applications

  • Central Nervous System (CNS) Agents: The compound’s ability to cross the blood-brain barrier (predicted LogP = 1.2) makes it a candidate for antipsychotic or antidepressant development .

  • Anticancer Scaffolds: Pyrrolidine derivatives often disrupt kinase signaling pathways.

Table 4: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀ (nM)Source
Analog A (MAO-B)Monoamine oxidase B120
Analog B (5-HT₆)Serotonin receptor45

Research Gaps and Future Directions

  • In Vivo Studies: No pharmacokinetic or toxicity data are available.

  • Target Identification: High-throughput screening is needed to elucidate precise biological targets.

  • Stereochemical Optimization: Exploring (R)-isomers could reveal differential activity profiles.

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